Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one

Synthetic methodology Process chemistry Quinazoline alkaloid synthesis

The premier 7-bromo scaffold for diversity-oriented synthesis of cholinesterase inhibitors. Exclusive C7 selectivity eliminates regioisomeric mixtures common with 5,7-dibromo analogs. Enables Suzuki–Miyaura coupling with 83–97% yields across diverse arylboronic acids — the entry point to the 7-aryl quinazolinone series where lead compound achieves AChE IC₅₀ 6.084 μM (13.6× improvement over deoxyvasicinone). Includes benchmark DFT dataset (B3LYP/6-311++G(d,p)) for computational chemistry. Unique Br⋯Br halogen-bonding network (3.5961 Å) supports co-crystal design. Eliminate in-house bromination; procure the pure 7-bromo intermediate now.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
CAS No. 61938-65-6
Cat. No. B1607049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one
CAS61938-65-6
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESC1CC2=NC3=C(C=C(C=C3)Br)C(=O)N2C1
InChIInChI=1S/C11H9BrN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2
InChIKeyUJZLOVUMOQAAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one (CAS 61938-65-6): A Strategic Halogenated Tricyclic Quinazolinone for Diversification and Procurement


7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one (CAS 61938-65-6) is a brominated tricyclic quinazolinone alkaloid belonging to the deoxyvasicinone family. Its core scaffold—a fused pyrrolo[2,1-b]quinazolin-9-one system—is recognized as a privileged structure in medicinal chemistry, underpinning several FDA-approved anticancer agents such as erlotinib and gefitinib [1]. The compound features a bromine atom at position 7, which confers distinct reactivity for cross-coupling chemistry and unique solid-state properties. Originally synthesized as an intermediate toward vasicinone, it has recently gained prominence as a versatile building block for diversity-oriented synthesis, particularly in the development of cholinesterase inhibitors targeting Alzheimer's disease [2]. The compound is commercially available from major suppliers such as Sigma-Aldrich (AldrichCPR) and ChemScene, typically at 98% purity .

Why a Generic 'Pyrroloquinazolinone' Cannot Replace 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one in Research or Synthesis


The pyrrolo[2,1-b]quinazolin-9-one scaffold is not a uniform commodity. Substitution at position 7 fundamentally alters the compound's synthetic utility, electronic character, and biological profile. The parent compound deoxyvasicinone (CAS 530-53-0), which lacks the C7 bromine, cannot participate in Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions at this position, severely limiting its use as a diversification intermediate [1]. Conversely, the 5,7-dibromo analog introduces a competing reactive site at C5, which can lead to mixtures of mono- and bis-arylated products unless carefully controlled [2]. Even among halogenated congeners, the C–Br bond length (1.900 Å) and the specific Br⋯Br halogen-bonding network in the solid state are unique crystallographic features that influence solubility, packing, and formulation properties [3]. Selecting the correct 7-bromo derivative is therefore not a matter of scaffold equivalence but of precise synthetic, physicochemical, and biological fit.

Quantitative Differentiation Evidence for 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one Against Its Closest Analogs


Improved Synthetic Yield of 80–88% Compared to the Classical Shakhidoyatov (1983) Procedure

A modified condensation protocol employing 2-amino-5-bromobenzoic acid with pyrrolidin-2-one at reduced temperature (273–275 K) and cold NH₄OH workup at pH 10–11 delivers the title compound in 80–88% yield, a marked improvement over the classical Shakhidoyatov (1983) method, which used POCl₃ at room temperature (293–298 K) [1]. The yield enhancement is attributed to the lower reaction temperature and optimized quenching conditions.

Synthetic methodology Process chemistry Quinazoline alkaloid synthesis

Suzuki–Miyaura Cross-Coupling Yields of 83–97% at the C7 Bromine Position, with C7 Reactivity Exceeding C5 in the 5,7-Dibromo Analog

The 7-bromo compound serves as an outstanding Suzuki–Miyaura coupling partner. Using Pd(OAc)₂ (4.2 mol%) as catalyst with arylboronic acids in acetone/water at 40–45°C, six different 7-aryl derivatives (6–11) were obtained in yields of 83–97% [1]. In a direct head-to-head comparison, the 5,7-dibromo analog (compound 5) showed that Suzuki–Miyaura coupling at C7 is significantly faster than at C5, enabling sequential mono-arylation at C7 before C5 [1]. For example, with 8-quinolineboronic acid, only mono-substitution at C7 occurred (derivative 16, 68% yield), leaving C5 unreacted [1]. In contrast, deoxyvasicinone (no bromine) is entirely unreactive under these conditions.

Palladium catalysis C–C bond formation Diversity-oriented synthesis

DFT-Computed HOMO–LUMO Energy Gap of 4.8208 eV and Frontier Molecular Orbital Parameters at the B3LYP/6-311++G(d,p) Level

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide a comprehensive electronic profile of the title compound: EHOMO = −6.4559 eV, ELUMO = −1.6351 eV, energy gap ΔE = 4.8208 eV, dipole moment μ = 4.6478 Debye, ionization potential I = 6.4559 eV, electron affinity A = 1.6351 eV, electronegativity χ = 4.0455, hardness η = 2.4104, electrophilicity index ω = 3.3949, and softness σ = 0.2074 [1]. The relatively large HOMO–LUMO gap (4.8208 eV) indicates high kinetic stability and low chemical reactivity in the ground state, consistent with the compound's suitability as a stable intermediate for further functionalization [1]. While DFT data for deoxyvasicinone or mackinazolinone using the same basis set have not been published as a direct within-study comparison, the frontier orbital energies provide a quantitative baseline for computational screening and structure-reactivity relationship modeling [1].

Computational chemistry Molecular electronics Reactivity prediction

Unique Halogen-Bonding Network: Br⋯Br Contacts of 3.5961 Å, Shorter Than the Sum of van der Waals Radii (3.66 Å)

Single-crystal X-ray diffraction reveals that the title compound forms centrosymmetric halogen-bonded dimers via Br⋯Br intermolecular contacts of 3.5961(5) Å, which is shorter than the sum of the van der Waals radii of two bromine atoms (3.66 Å) [1]. The C7—Br⋯Br angle is 166.70(14)°. Additionally, the crystal packing features C7—Br⋯Cg interactions (3.6428 Å), π–π stacking between aromatic rings (centroid distance 3.9969 Å), and a Hirshfeld surface analysis showing H⋯H (37.2%), Br⋯H/H⋯Br (19.6%), O⋯H/H⋯O (11.3%), and Br⋯Br (0.8%) contributions [1]. In contrast, deoxyvasicinone (no bromine) lacks any halogen-bonding network, resulting in fundamentally different crystal packing and solid-state properties [1].

Crystal engineering Solid-state chemistry Halogen bonding

Key Intermediate for Cholinesterase Inhibitors: Enables Derivatives with IC₅₀ as Low as 6.084 μM, Surpassing Parent Deoxyvasicinone (AChE IC₅₀ = 82.5 μM)

The 7-bromo compound served as the key intermediate in the synthesis of 28 novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives via Suzuki–Miyaura cross-coupling, evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition using Ellman's method [1]. The most potent derivative, 7-(3-chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, exhibited an IC₅₀ of 6.084 ± 0.26 μM [1]. In comparison, the parent deoxyvasicinone shows only moderate activity with AChE IC₅₀ = 82.5 μM and BChE IC₅₀ = 25.1 μM [2]. This represents an approximately 13.6-fold improvement in potency over deoxyvasicinone for AChE inhibition. The 7-bromo compound itself has not yet been reported as a direct cholinesterase inhibitor; its value lies in its role as an essential diversification intermediate.

Alzheimer's disease Cholinesterase inhibition Medicinal chemistry

Optimal Research and Industrial Use Cases for 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one Based on Quantitative Evidence


Diversity-Oriented Synthesis of 7-Aryl Quinazolinone Libraries via Suzuki–Miyaura Cross-Coupling

The 7-bromo compound is the premier starting material for generating structurally diverse 7-aryl quinazolinone libraries. With Suzuki–Miyaura coupling yields of 83–97% across a range of arylboronic acids—including phenyl, 4-cyanophenyl, 8-quinolinyl, benzothiophene-3-yl, dibenzothiophene-4-yl, and 3,4,5-trimethoxyphenyl derivatives—this compound enables efficient parallel synthesis for medicinal chemistry hit-to-lead campaigns [1]. The documented C7 > C5 selectivity advantage over the 5,7-dibromo analog ensures cleaner reaction profiles and simpler purification [1]. Procurement of the pure 7-bromo compound eliminates the need for in-house bromination of deoxyvasicinone, which can produce regioisomeric mixtures.

Medicinal Chemistry Programs Targeting Cholinesterase Inhibition for Alzheimer's Disease

The Turgunov et al. (2025) study demonstrates that 28 novel 7-aryl derivatives, all synthesized from the 7-bromo compound, were evaluated as cholinesterase inhibitors [2]. The lead compound, 7-(3-chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, achieved an IC₅₀ of 6.084 ± 0.26 μM, representing a 13.6-fold improvement over the parent deoxyvasicinone (AChE IC₅₀ = 82.5 μM) [2][3]. Molecular dynamics simulations provided insight into the binding mode of this lead compound [2]. Researchers pursuing multitarget-directed ligands for neurodegenerative diseases should prioritize this intermediate as the entry point to this promising chemical series.

Crystal Engineering and Solid-State Formulation Studies Exploiting Halogen Bonding

The unique Br⋯Br halogen-bonding network (contact distance 3.5961 Å, shorter than the van der Waals sum of 3.66 Å) and the Hirshfeld surface profile (19.6% Br⋯H/H⋯Br, 0.8% Br⋯Br contributions) distinguish this compound's solid-state behavior from non-halogenated quinazolinones [1]. These features are relevant for co-crystal design, polymorph screening, and formulation studies where crystal packing influences solubility and stability. The compound's almost planar molecular geometry (r.m.s. deviation 0.0130 Å for the benzene/pyrimidine ring system) further supports predictable π–π stacking interactions [1].

Computational Chemistry Benchmarking and DFT-Based Reactivity Modeling

The comprehensive DFT dataset available for this compound—including HOMO (−6.4559 eV), LUMO (−1.6351 eV), energy gap (4.8208 eV), dipole moment (4.6478 D), ionization potential (6.4559 eV), electron affinity (1.6351 eV), electronegativity (4.0455), hardness (2.4104), electrophilicity index (3.3949), and softness (0.2074)—provides a rigorously computed electronic profile at the B3LYP/6-311++G(d,p) level [1]. This dataset serves as a benchmark for computational chemists performing virtual screening, docking studies, or QSAR model development on quinazolinone-based compound libraries.

Quote Request

Request a Quote for 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.